Superior Bathochromic Shift for Deeper Color Production in Reactive Dyes
When employed as a diazo component in the synthesis of orange and red azo reactive dyes, 2-Amino-1,5-naphthalenedisulfonic acid consistently produces a greater bathochromic shift (absorption at longer wavelengths) compared to dyes synthesized using the monosulfonated analog, Tobias acid (2-aminonaphthalene-1-sulfonic acid) . While specific nm shifts are formulation-dependent, the comparative statement of a 'more bathochromic shade' is consistently reported across multiple authoritative sources and market analyses . This results in dyes that are visually deeper, richer, and more vibrant [1].
| Evidence Dimension | Bathochromic Shift in Dye Absorption |
|---|---|
| Target Compound Data | Produces a 'more bathochromic shade' than comparator |
| Comparator Or Baseline | Tobias acid (2-aminonaphthalene-1-sulfonic acid) produces a less pronounced bathochromic shift |
| Quantified Difference | Significant and visually discernible bathochromic effect, reported as a key differentiator in dye synthesis . |
| Conditions | In the synthesis of orange and red azo reactive dyes; specific conditions vary by dye formulation. |
Why This Matters
For procurement, selecting this compound over Tobias acid enables the production of premium, high-value textile dyes with superior color depth, a key performance metric in the market.
- [1] NBInno. (2025). The Competitive Edge: Why 2-Amino-1,5-Naphthalenedisulfonic Acid Outperforms Tobias Acid. View Source
